(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
Description
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine |
InChI |
InChI=1S/C12H13N3O3/c1-7-14-12(15-18-7)11(13)8-2-3-9-10(6-8)17-5-4-16-9/h2-3,6,11H,4-5,13H2,1H3 |
InChI Key |
KXWHQIWLFAZMHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC3=C(C=C2)OCCO3)N |
Origin of Product |
United States |
Preparation Methods
Key Steps in Synthesis:
-
Benzodioxane Core Synthesis :
-
Formation of the benzodioxane scaffold via alkylation or cyclization.
-
Functionalization at the 6-position to introduce a methanamine group.
-
-
Oxadiazole Core Synthesis :
-
Construction of the 5-methyl-1,2,4-oxadiazole ring using nitriles and hydroxylamine derivatives.
-
-
Coupling Methodology :
-
Reductive amination or nucleophilic substitution to link the benzodioxane and oxadiazole components.
-
Benzodioxane Core Synthesis and Functionalization
Benzodioxane Formation
The benzodioxane scaffold is typically synthesized via alkylation of catechol derivatives . For example:
Table 1: Benzodioxane Core Synthesis
Functionalization at the 6-Position
The 6-position is functionalized to introduce a methanamine group. A common approach involves reductive amination :
Example: Synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
-
Oxidation : 2,3-Dihydrobenzo[b]dioxin-6-ethylamine is oxidized to the aldehyde using CrO₃ or other oxidizing agents.
-
Reductive Amination : The aldehyde reacts with ammonia and NaBH₃CN in dichloroethane (60°C, 60 hrs) to form the methanamine derivative.
Oxadiazole Core Synthesis
The 5-methyl-1,2,4-oxadiazole ring is synthesized via condensation reactions involving nitriles and hydroxylamine derivatives.
Key Steps
Table 2: Oxadiazole Core Synthesis
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | Acetonitrile, NH₂OH·HCl, H₂SO₄ | 5-Methyl-1,2,4-oxadiazol-3-amine | 75% | |
| 2 | Boc₂O, DMAP, THF | Boc-protected oxadiazole amine | 90% |
Coupling Methodologies
The methanamine bridge is introduced via reductive amination or nucleophilic substitution .
Reductive Amination
Table 3: Reductive Amination Conditions
Nucleophilic Substitution
Example:
-
Acyl Chloride Formation :
-
Amination :
Optimization and Challenges
Steric and Electronic Effects
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps starting from the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine. This intermediate is then reacted with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid under specific conditions using bases like sodium carbonate in an aqueous medium. The purification process is crucial to isolate the final product effectively. For industrial applications, continuous flow reactors and automated systems are employed to enhance efficiency and yield .
Medicinal Chemistry
- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties by interfering with essential metabolic processes in bacteria. It has been shown to inhibit bacterial growth by disrupting folic acid synthesis .
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to therapeutic effects in cancer treatment .
Materials Science
The unique structure of this compound makes it a candidate for developing new materials with tailored properties. Its chemical stability and reactivity allow for potential applications in creating advanced composites or polymers .
Biological Studies
The interactions of this compound with various biological targets are being investigated to understand its therapeutic potential further. Preliminary studies suggest that it may modulate immune responses and restore immune function at low concentrations .
Case Studies
One notable case study involved the use of this compound in a rescue assay utilizing mouse splenocytes. The results indicated that the compound could significantly restore immune function at concentrations as low as 100 nM. This finding highlights its potential as a therapeutic agent in immunological contexts .
Mechanism of Action
The mechanism of action of 2,3-dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial growth by interfering with folic acid synthesis .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activity
Key Observations :
Key Observations :
Structure-Activity Relationships (SAR)
- Benzodioxin Core : Essential for π-π stacking interactions in enzyme binding, as seen in cathepsin X inhibitors .
- Oxadiazole vs. Triazole : Oxadiazoles generally exhibit higher metabolic stability than triazoles due to reduced susceptibility to oxidative degradation .
- Substituent Effects : The 5-methyl group on the oxadiazole (target compound) may offer a balance between lipophilicity (LogP ~1.8) and steric bulk, whereas bulkier groups (e.g., trifluoromethyl) enhance target affinity but may reduce solubility .
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine , with CAS number 1155537-81-7 , is a complex organic molecule that combines a benzodioxin moiety with an oxadiazole. This structural combination suggests potential biological activities that merit investigation. This article aims to detail the biological activity of this compound based on existing research findings, including its mechanisms of action, efficacy in various biological assays, and comparisons with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₃ |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine |
| InChI Key | KXWHQIWLFAZMHN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes by binding to their active sites. This interaction can disrupt metabolic pathways critical for bacterial growth and other cellular functions. For instance, it has been noted to potentially interfere with folic acid synthesis in bacteria, leading to antibacterial effects .
Biological Assays and Efficacy
Research has demonstrated that (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine exhibits significant biological activity in various assays:
- Antibacterial Activity : In vitro studies have shown that this compound can inhibit the growth of several bacterial strains. Its mechanism appears to involve interference with essential metabolic processes .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and transcription elongation .
Comparative Studies
Comparative studies with similar compounds reveal the unique properties of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine:
| Compound Name | Activity Type | Efficacy |
|---|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxin-6-ylbenzenesulfonamide | Antibacterial | Moderate |
| 6-acetyl-1,4-benzodioxane | Synthetic applications | Low |
| (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylisoxazole) | Enzyme inhibition | High |
This table illustrates that while other compounds may have antibacterial properties or utility in synthetic applications, the target compound shows higher efficacy in enzyme inhibition.
Case Studies
A notable case study involved the use of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine in a rescue assay using mouse splenocytes. The compound was able to restore immune function significantly at concentrations as low as 100 nM . This study highlights its potential as a therapeutic agent in immunological contexts.
Q & A
Q. What synthetic strategies are recommended for preparing (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine?
- Methodological Answer : The synthesis typically involves coupling a benzodioxin-derived amine with a pre-functionalized oxadiazole moiety. Key steps include:
- Step 1 : Preparation of the oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine .
- Step 2 : Functionalization of the benzodioxin core with an amine group using reductive amination or nucleophilic substitution .
- Step 3 : Coupling via amide bond formation or nucleophilic aromatic substitution, optimized for regioselectivity.
Critical Parameters : - Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.
- Catalytic Pd or Cu for cross-coupling steps (yields: 60-80% after purification) .
Q. Which analytical techniques are essential for structural characterization?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm; oxadiazole C=O at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 315.12).
- HPLC : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can reaction yields be optimized during coupling steps?
- Methodological Answer : Systematic optimization involves:
- Solvent Screening : Test DMF, THF, and toluene for solubility and reactivity.
- Catalyst Screening : Compare Pd(PPh₃)₄ vs. CuI in Ullmann-type couplings.
- Temperature Control : Thermal stability studies (e.g., 80–120°C) to minimize decomposition.
Table 1 : Example Optimization Data for Step 3 Coupling
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 100 | 78 |
| CuI | DMSO | 120 | 65 |
| None | THF | 80 | 42 |
| Source: Adapted from synthesis protocols in |
Q. What computational methods predict electronic properties relevant to bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
- Predict HOMO/LUMO gaps (e.g., ~4.2 eV for benzodioxin-oxadiazole hybrids) to assess redox activity .
- Validate docking interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay conditions. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Dose-Response Curves : Generate IC₅₀ values under varied pH/temperature conditions.
- Metabolic Stability Tests : Monitor degradation in liver microsomes to rule out false negatives .
Methodological Frameworks
Q. What experimental designs are suitable for studying environmental fate or toxicity?
- Methodological Answer : Adapt protocols from environmental chemistry studies:
- Biodegradation Assays : OECD 301F framework to assess half-life in soil/water matrices .
- Ecotoxicology : Daphnia magna acute toxicity tests (LC₅₀) with HPLC monitoring of parent compound degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
